Methyl Substitution Pattern Differentiates Factor Xa Affinity from the Des‑Methyl and 4‑Methyl Regioisomers
In the 2-oxopiperidin-1-yl phenyl carboxamide series, the precise position of the methyl substituent on the central phenyl ring has been shown to modulate factor Xa inhibitory activity. Patent data indicate that compounds bearing a methyl group at the 3‑position (as in the target compound) exhibit a different activity profile compared to the des‑methyl (4‑H) and 4‑methyl regioisomers [1]. Although exact Ki values for the target compound have not been publicly disclosed, the SAR trend within the same patent family demonstrates that shifting the methyl group from the 3‑ to the 4‑position can reduce FXa affinity by 5‑ to 20‑fold depending on the accompanying heterocycle [2]. This positional sensitivity underscores the requirement for exact isomeric specification in procurement documents.
| Evidence Dimension | Factor Xa inhibitory potency (relative ranking within patent SAR) |
|---|---|
| Target Compound Data | 3-methyl-4-(2-oxopiperidin-1-yl) substitution; exact Ki not publicly disclosed |
| Comparator Or Baseline | Des‑methyl analog: 4-(2-oxopiperidin-1-yl)phenyl-furan-2-carboxamide; 4‑methyl regioisomer: CAS 941919-49-9 |
| Quantified Difference | Patent SAR indicates 5‑ to 20‑fold shift in potency upon methyl relocation; precise fold-change for furan-2-carboxamide pair not available |
| Conditions | In vitro chromogenic substrate assay for human FXa; patent family WO2006007864A1 and related filings |
Why This Matters
Procuring the incorrect regioisomer can introduce a ≥5‑fold potency deviation in FXa biochemical assays, potentially invalidating hit‑to‑lead screening campaigns.
- [1] Merck Patent GmbH. Carboxamide derivatives and their use as factor Xa inhibitors. WO2006007864A1, 2006. https://patents.google.com/patent/WO2006007864A1/en View Source
- [2] Merck Patent GmbH. Phenyl derivatives. AU2002227993A1, 2001. https://patents.google.com/patent/AU2002227993A1/en View Source
